N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride
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Overview
Description
N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride: is a chemical compound characterized by the presence of trifluoromethyl groups attached to an aniline ring, with an additional methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 3,5-bis(trifluoromethyl)nitrobenzene, is subjected to nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using hydrogenation in the presence of a palladium-carbon catalyst.
Methylation: The resulting 3,5-bis(trifluoromethyl)aniline is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: Finally, the N-methyl-3,5-bis(trifluoromethyl)aniline is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and automated systems for methylation and hydrochloride formation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products:
Oxidation: N-methyl-3,5-bis(trifluoromethyl)aniline N-oxide.
Reduction: N-methyl-3,5-bis(trifluoromethyl)aniline.
Substitution: Halogenated derivatives such as 4-bromo-N-methyl-3,5-bis(trifluoromethyl)aniline.
Scientific Research Applications
Chemistry: N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl groups enhance the stability and bioavailability of the resulting compounds.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on the activity of various enzymes and receptors. It serves as a model compound for understanding the interactions between fluorinated compounds and biological systems.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting central nervous system disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for drug design.
Industry: In the materials science industry, this compound is used in the synthesis of specialty polymers and coatings that require high thermal and chemical stability.
Mechanism of Action
The mechanism of action of N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3,5-bis(trifluoromethyl)aniline
- N-methyl-4-(trifluoromethyl)aniline
- N-methyl-2-(trifluoromethyl)aniline
Comparison: N-methyl-3,5-bis(trifluoromethyl)aniline hydrochloride is unique due to the presence of two trifluoromethyl groups on the aromatic ring, which significantly enhances its chemical stability and lipophilicity compared to similar compounds with only one trifluoromethyl group. This makes it particularly valuable in applications requiring high stability and bioavailability.
Properties
CAS No. |
1218764-02-3 |
---|---|
Molecular Formula |
C9H8ClF6N |
Molecular Weight |
279.6 |
Purity |
95 |
Origin of Product |
United States |
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